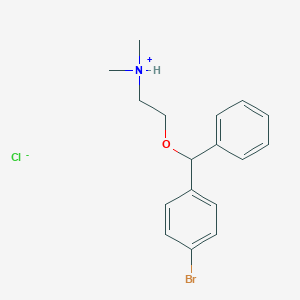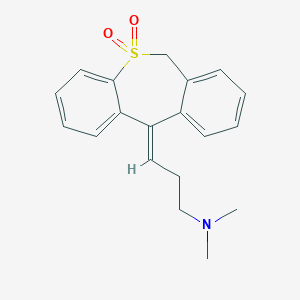
Fluphenazine dodecanoate
Overview
Description
Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used for the symptomatic management of psychosis in patients with schizophrenia . It has a role as a phenothiazine antipsychotic drug, a prodrug, and a dopaminergic antagonist .
Molecular Structure Analysis
Fluphenazine decanoate has the molecular formula C32H44F3N3O2S . Its IUPAC name is 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate . The molecular weight is 591.8 g/mol .
Scientific Research Applications
Electrochemical Analysis
Fluphenazine has been studied for its effective accumulation on dodecanethiol (DDT) self-assembled monolayer modified gold electrodes. This research focused on the sensitive and quantitative measurement of fluphenazine, proving reliable for drug tablet determination and offering insights into electrocatalysis phenomena (Huang, Qu, Zhang, Liu, & Kong, 2007).
Antimutagenic Properties
Fluphenazine has demonstrated antimutagenic activity, reducing the genotoxicity of direct- and indirect-acting mutagens. This suggests potential use in preventing genotoxicity from substances like daunorubicin and mitomycin C, with a notable reduction in free radical levels (Gąsiorowski, Brokos, Szyba, & Leszek, 2001).
Neuropathic Pain Treatment
Fluphenazine has shown effectiveness in treating neuropathic pain in animal models. Its sodium channel-blocking property seems to underlie its antiallodynic effects in conditions like spinal nerve ligation and chronic constriction nerve injury (Dong, Jia, Lu, Zhou, Cohen-Williams, Hodgson, Li, & Priestley, 2007).
Voltage-Gated Sodium Channel Block
Investigations into fluphenazine's role in blocking neuronal voltage-gated sodium channels have provided insights into its pharmacokinetic features and potential contributions to clinical profiles in neurological disorders (Zhou, Dong, & Priestley, 2006).
Anticancer Potential
Fluphenazine has been researched for its anticancer activity, particularly its impact on different types of human cancer cells. The drug's effect on cell cycle, proliferation, apoptosis, and interaction with cancer-related proteins highlights its potential in oncologic therapy (Duarte & Vale, 2022).
Mechanism of Action
Target of Action
Fluphenazine dodecanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control.
Mode of Action
This compound acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to alterations in various physiological processes such as motor control, mood regulation, and the reward system .
Pharmacokinetics
This compound is a long-acting injectable antipsychotic, commonly used for patients requiring prolonged parenteral neuroleptic therapy . The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The cytochrome P450 pathways and effects of inhibitors and inducers on fluphenazine are less well studied .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of psychotic symptoms . By blocking dopaminergic receptors, this compound can help to alleviate symptoms of psychosis such as hallucinations and delusions .
Action Environment
Environmental factors such as the patient’s overall health, co-administration of other medications, and lifestyle factors like smoking can influence the action, efficacy, and stability of this compound . For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fluphenazine dodecanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction inhibits dopamine activity, which is crucial in managing symptoms of psychosis. Additionally, this compound affects the release of hypothalamic and hypophyseal hormones, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound reduces dopamine activity, which can lead to changes in neurotransmitter release and receptor sensitivity . This modulation affects neuronal activity and can result in altered gene expression related to neurotransmitter synthesis and receptor regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and blocks postsynaptic dopaminergic D1 and D2 receptors, preventing dopamine from exerting its effects . This blockade leads to decreased dopamine activity and synthesis, which is essential for its antipsychotic effects. Additionally, this compound may interact with other receptors, such as α1 adrenergic, muscarinic M1, and histaminergic H1 receptors, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its long-acting properties, with effects lasting around four weeks on average . Its stability and degradation are influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in receptor sensitivity and neurotransmitter release patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces symptoms of psychosis without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including extrapyramidal symptoms, sedation, and alterations in behavior . These effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . These metabolic processes are primarily mediated by hepatic enzymes, particularly cytochrome P450 isoforms . The metabolism of this compound affects its pharmacokinetics and overall efficacy in treating psychotic disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its lipophilic nature allows it to cross cell membranes easily and accumulate in lipid-rich tissues . This distribution pattern contributes to its long-acting effects and sustained therapeutic action.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cell membrane and cytoplasm, where it interacts with dopamine receptors and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNONUKHXVJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210560 | |
| Record name | Fluphenazine dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61555-18-8 | |
| Record name | Fluphenazine dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061555188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE DODECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337ZB32UPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


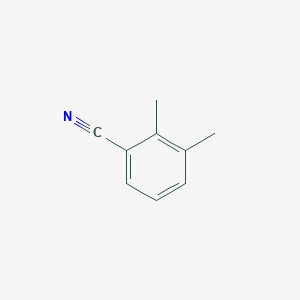

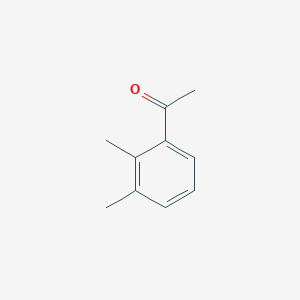


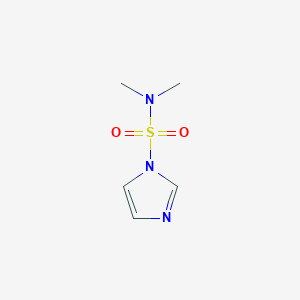



![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)


